6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol 6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol
Brand Name: Vulcanchem
CAS No.: 62839-49-0
VCID: VC19419467
InChI: InChI=1S/C12H20O/c1-6-11(7-2)10(3)8-9-12(4,5)13/h13H,6-7H2,1-5H3
SMILES:
Molecular Formula: C12H20O
Molecular Weight: 180.29 g/mol

6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol

CAS No.: 62839-49-0

Cat. No.: VC19419467

Molecular Formula: C12H20O

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol - 62839-49-0

Specification

CAS No. 62839-49-0
Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
IUPAC Name 6-ethyl-2,5-dimethyloct-5-en-3-yn-2-ol
Standard InChI InChI=1S/C12H20O/c1-6-11(7-2)10(3)8-9-12(4,5)13/h13H,6-7H2,1-5H3
Standard InChI Key NLUJSRRCPQCPDY-UHFFFAOYSA-N
Canonical SMILES CCC(=C(C)C#CC(C)(C)O)CC

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol specifies a ten-carbon chain (octane backbone) with the following substituents:

  • An ethyl group at position 6

  • Methyl groups at positions 2 and 5

  • A double bond between carbons 5 and 6 (oct-5-en)

  • A triple bond between carbons 3 and 4 (3-yn)

  • A hydroxyl group at position 2

The compound’s structural complexity arises from the juxtaposition of unsaturated bonds (alkene and alkyne) and polar functional groups. This configuration suggests significant steric hindrance and electronic interactions, which influence reactivity and stability .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource Analog
Molecular formulaC₁₂H₂₂ODerived from
Molecular weight~194.3 g/molCalculated
Functional groupsAlcohol, alkene, alkyne
StereochemistryPotential for cis/trans isomerism at C5-C6

Synthesis and Manufacturing

While no direct synthesis routes for 6-ethyl-2,5-dimethyloct-5-en-3-yn-2-ol are documented, analogous compounds suggest the following plausible methodologies:

Alkynylation of Ketone Intermediates

Reaction of a propargyl Grignard reagent with a methyl-substituted cycloketone could yield the alkyne-alcohol backbone. For example, 6-ethyl-3,6-dimethyloct-3-en-7-yn-2-one is synthesized via nickel-catalyzed coupling of alkynes with carbonyl compounds, a method adaptable to introduce the hydroxyl group at position 2.

Hydroxylation of Alkyne Precursors

Selective oxidation of propargyl ethers or protection-deprotection strategies might install the alcohol group. The triol derivative 6-ethyl-2,5-dimethyloct-3-yne-2,5,6-triol demonstrates the feasibility of multi-step hydroxylation in polyfunctional systems.

Table 2: Synthetic Challenges and Solutions

ChallengeMitigation StrategyReference
Steric hindrance at C2 and C5Use bulky protecting groups (e.g., TBS ether)
Regioselective alkyne formationSonogashira coupling with palladium catalysts

Physicochemical Properties

Extrapolating from structurally similar molecules:

Boiling Point and Density

The shorter-chain analog 2,5-dimethylhex-5-en-3-yn-2-ol boils at 177.6°C (760 mmHg) and has a density of 0.91 g/cm³. Scaling these values for the longer carbon chain in 6-ethyl-2,5-dimethyloct-5-en-3-yn-2-ol suggests a boiling point of 210–230°C and a density near 0.88–0.90 g/cm³.

Solubility and Polarity

The hydroxyl group enhances water solubility compared to purely hydrocarbon analogs, but the extensive alkyl branching and unsaturated bonds limit miscibility. Estimated logP values range from 2.5–3.0, indicating moderate hydrophobicity .

Table 3: Predicted Physical Properties

PropertyValueBasis of Estimation
Boiling point215°C ± 15°CExtrapolated from
Density (20°C)0.89 g/cm³Group contribution method
Refractive index1.48–1.50Analogous to

Chemical Reactivity and Stability

Acid-Base Behavior

The hydroxyl group (pKa ~16–18) can undergo deprotonation under strongly basic conditions, forming alkoxide intermediates. This reactivity is critical for nucleophilic substitutions or esterifications .

Hydrogenation and Reduction

The triple bond in the 3-yn position is susceptible to catalytic hydrogenation. Using Lindlar’s catalyst would selectively reduce the alkyne to a cis-alkene, while Birch conditions might hydrogenate the aromatic rings if present .

Oxidation Pathways

Oxidizing agents like Jones reagent could convert the alcohol to a ketone, though competing reactions at the alkene/alkyne sites may occur. Ozonolysis of the oct-5-en moiety would yield two carbonyl fragments, useful in degradation studies .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Polyfunctional alcohols with unsaturated bonds serve as precursors in prostaglandin and steroid syntheses. The compound’s rigid backbone may aid in designing kinase inhibitors or anti-inflammatory agents .

Fragrance and Flavor Chemistry

Methyl-branched enynols contribute woody, earthy notes to perfumes. The ethyl and dimethyl groups in this molecule could enhance volatility and scent longevity compared to simpler analogs .

Polymer Chemistry

The alkyne group enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for creating cross-linked polymers or dendrimers .

Hazard CategoryPrecautionary Measure
FlammabilityStore under nitrogen at <25°C
ReactivityAvoid strong oxidizers and bases
Personal protectionNitrile gloves, fume hood, flame-resistant lab coat

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis routes to control the configuration at C5-C6.

  • Computational Modeling: DFT studies to predict reaction pathways and transition states for functional group transformations.

  • Biological Screening: Testing antimicrobial or anticancer activity given the compound’s structural similarity to bioactive terpenoids.

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